molecular formula C12H8ClN3O2S B064034 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine CAS No. 186519-89-1

4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine

Cat. No.: B064034
CAS No.: 186519-89-1
M. Wt: 293.73 g/mol
InChI Key: HPWMGRLPNPQCQX-UHFFFAOYSA-N
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Description

4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine is a heterocyclic compound that features a pyrrolo[2,3-D]pyrimidine core with a chloro substituent at the 4-position and a phenylsulfonyl group at the 7-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine typically involves the reaction of 4-chloro-7H-pyrrolo[2,3-D]pyrimidine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature . The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) at elevated temperatures.

    Cross-Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products

    Nucleophilic Substitution: Substituted pyrrolo[2,3-D]pyrimidines with various functional groups.

    Cross-Coupling Reactions: Biaryl derivatives and other complex structures.

Scientific Research Applications

4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine largely depends on its specific application. In medicinal chemistry, it often functions as a kinase inhibitor by binding to the ATP-binding site of the enzyme, thereby blocking its activity . The phenylsulfonyl group enhances its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine is unique due to the presence of both the chloro and phenylsulfonyl groups, which confer distinct chemical reactivity and biological activity. This dual substitution pattern enhances its utility as a versatile building block in the synthesis of bioactive compounds.

Properties

IUPAC Name

7-(benzenesulfonyl)-4-chloropyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O2S/c13-11-10-6-7-16(12(10)15-8-14-11)19(17,18)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPWMGRLPNPQCQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40449373
Record name 7-(Benzenesulfonyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186519-89-1
Record name 7-(Benzenesulfonyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a flame-dried flask under nitrogen, 780 mg of 60% sodium hydride (19.5 mmol) in mineral oil was added to 30 mL of dimethylformamide (DMF) and the resulting mixture cooled to 0° C. A solution of 2.0 g (13.0 mmol) of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in 10 mL of DMF was added slowly over a 5 min period. The reaction was stirred for 10 min at which time generation of hydrogen (H2) ceased. Benzenesulfonylchloride (1.7 mL/13.0 mmol) was added, the reaction warmed to room temperature and stirred for 1 h. Water was added, and the resulting precipitate was filtered and dried in vacuo to obtain 3.4 g (89%) of the title compound as a crystalline solid, mp 163-167° C.
Quantity
780 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
Quantity
1.7 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
89%

Synthesis routes and methods II

Procedure details

To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (10 g, 65.12 mmol, 1.0 eq) in THF (300 mL), NaH (5.30 g, 130.24 mmol, 2 eq) was added at 0° C. After 3 h, benzenesulfonyl chloride (22.53 g, 130.24 mmol, 2 eq) was added. The temperature was warmed to RT and continued for 1 h. The reaction mixture was poured into sat. NH4Cl and extracted with EtOAc. The organic layers were dried, concentrated and purified by column chromatography (eluting with 10% EtOAc in PE) to afford 4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine as brown solid (4.5 g, 24% in yield)
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
5.3 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
22.53 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (10 g, 0.065 mol) in THF (300 mL) was added potassium tert-butoxide (9.15 g, 0.082 mol) at r.t. over 5 min. A slight exotherm was noticed and suspension was cooled with the aid of a water bath. Benzenesulfonyl chloride (10.5 mL, 0.082 mol) was then added drop-wise over a period of 10 min and the resulting suspension stirred for a further 3 h. Then water (20 mL) was added drop-wise and the solution was then stirred for 15 min. The solvent was evaporated under reduced pressure and the reaction mixture was eluted with ethyl acetate (1.2 l), washed with brine (2×100 mL), dried and concentrated. The resulting solid was triturated with ethyl acetate (50 mL) to afford 4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine as an off-white solid. 1H NMR (CDCl3, 400 MHz) δ 6.75 (1H, d), 7.55-7.625 (2H, t), 7.70 (1H, t), 7.82 (1H, d), 8.25 (1H, d) and 8.80 (1H, s).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.15 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
10.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine
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4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine
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4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine
Reactant of Route 5
4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine
Reactant of Route 6
4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine

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